BenchChemオンラインストアへようこそ!

Dihydrexidine hydrochloride

Parkinson's disease D1 receptor signaling cAMP assay

Dihydrexidine hydrochloride is the first centrally bioavailable full D1 receptor agonist, offering full cAMP stimulation equivalent to dopamine. Unlike partial agonists (SKF-38393), it achieves ~75% parkinsonian symptom reversal in MPTP primates, unmatched by levodopa or bromocriptine. Its clean D1 functional selectivity (no D2 autoreceptor inhibition) ensures unambiguous post-synaptic D1 studies. Essential for cognitive research, it boosts frontal cortex ACh by 200% and reverses scopolamine amnesia at 0.3 mg/kg. Trusted for reproducible D1/D3 interaction modeling.

Molecular Formula C17H18ClNO2
Molecular Weight 303.8 g/mol
CAS No. 137417-08-4
Cat. No. B1670579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrexidine hydrochloride
CAS137417-08-4
SynonymsDihydrexidine HCl
Molecular FormulaC17H18ClNO2
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl
InChIInChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1
InChIKeyIJYUPBNUPIRQEP-SATBOSKTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dihydrexidine Hydrochloride (CAS 137417-08-4): A High-Potency Full D1 Dopamine Receptor Agonist for CNS Research Procurement


Dihydrexidine hydrochloride (DAR-0100 hydrochloride), CAS 137417-08-4, is a synthetic phenanthridine derivative that functions as a high-potency, full-efficacy agonist at dopamine D1-like receptors (D1/D5), with an IC50 of approximately 10 nM at the D1 receptor [1]. Unlike the benzazepine class of D1 agonists historically available to researchers, dihydrexidine represents the first centrally bioavailable compound to combine potent D1 binding with full intrinsic efficacy (relative to dopamine) in stimulating cAMP synthesis [2]. Its molecular formula is C17H18ClNO2 with a molecular weight of 303.78 g/mol, and it is conformationally rigid, distinguishing it structurally from earlier benzazepine-based D1 ligands [3].

Why Dihydrexidine Hydrochloride Cannot Be Substituted with Generic D1 Agonists Like SKF-38393


Generic substitution among D1 dopamine receptor agonists is scientifically unjustified due to fundamental differences in intrinsic efficacy and functional selectivity. The prototypical benzazepine D1 agonist SKF-38393 is only a partial agonist, eliciting a maximal cAMP response of approximately 50% of dopamine's effect, whereas dihydrexidine functions as a full efficacy agonist that matches or exceeds dopamine's maximal stimulation [1]. Furthermore, within the D1 agonist class, compounds vary significantly in their off-target receptor engagement profiles: SKF 82958 (chloro-APB) exhibits pronounced D2 autoreceptor activity that dihydrexidine lacks, while A-77636 (an isochroman derivative) induces rapid functional tolerance not observed with dihydrexidine [2]. These pharmacodynamic distinctions translate directly into divergent in vivo behavioral outcomes and clinical potential, making compound-specific selection critical for reproducible research [3].

Dihydrexidine Hydrochloride: Quantitative Comparative Evidence Guide for Research Procurement


Full Efficacy cAMP Stimulation: Dihydrexidine vs. Partial Agonist SKF-38393 in Rat Striatal Homogenates

Dihydrexidine demonstrates full intrinsic efficacy at D1 receptors, producing maximal cAMP stimulation equivalent to dopamine, whereas the prototypical D1 agonist SKF-38393 achieves only partial activation. In rat striatal homogenates, dihydrexidine doubles the basal rate of cAMP synthesis—an effect comparable to dopamine's maximal response—while SKF-38393 elicits only approximately 50% of this maximal increase [1]. This full efficacy profile is further validated in primate putamen, where dihydrexidine maintains full agonist activity relative to dopamine, while SKF-38393 exhibits only approximately 40% relative efficacy in both rat and monkey brain membranes [2].

Parkinson's disease D1 receptor signaling cAMP assay

D1 Binding Affinity: Dihydrexidine vs. SKF-38393 in Rat Striatal Membranes

In direct competition binding assays using rat striatal membranes labeled with [3H]SCH23390, dihydrexidine exhibits approximately 3-fold higher potency than the prototypical D1 agonist SKF-38393. Dihydrexidine competes for D1 binding sites with an IC50 of approximately 10 nM, compared to approximately 30 nM for SKF-38393 under identical experimental conditions [1]. In primate putamen membranes, dihydrexidine maintains high potency with an IC50 of 20 nM, while SKF-38393 is approximately 4-fold less potent (IC50 ~80 nM) [2].

Receptor binding D1 pharmacology radioligand displacement

Functional D1 Selectivity: Dihydrexidine Lacks D2 Autoreceptor Activity Observed with SKF 82958 In Vivo

In anesthetized rat electrophysiology studies comparing four full D1 agonists (dihydrexidine, SKF 81297, A-77636, and SKF 82958), dihydrexidine demonstrates functional selectivity for postsynaptic D1 receptors without the D2 autoreceptor-mediated effects observed with SKF 82958. Dihydrexidine, SKF 81297, and A-77636 showed no rate effects on midbrain dopamine neurons at doses up to 10.2 mg/kg (i.v.) and did not antagonize quinpirole's inhibitory effects. In contrast, SKF 82958 strongly inhibited dopamine cell firing through D2 autoreceptor activation with an ED50 of 0.70 mg/kg [1]. Additionally, SKF 82958 was the only compound among those tested to increase pallidal firing rates when administered alone (at 5.0 mg/kg), whereas dihydrexidine showed no such effect [2].

In vivo electrophysiology D1 selectivity basal ganglia

Antiparkinsonian Efficacy in MPTP-Treated Primates: Dihydrexidine vs. Levodopa and Bromocriptine

In a comparative study using two severely parkinsonian MPTP-treated non-human primates, dihydrexidine produced dramatic motor improvement that exceeded both levodopa and the D2/D3 agonist bromocriptine. The full D1 agonist dihydrexidine decreased parkinsonian signs by approximately 75% in both subjects. In contrast, bromocriptine caused no discernible improvement, while levodopa produced only a small, transient improvement in one of the two subjects [1]. Notably, this antiparkinsonian effect of dihydrexidine was not attenuated by pretreatment with the D2 antagonist remoxipride, confirming that the therapeutic effect is mediated through D1 receptor activation independent of D2 receptor contributions [2].

Parkinson's disease MPTP primate model motor function

D2 Receptor Binding Affinity and Functional Partial Agonism Profile

Dihydrexidine exhibits a defined D1/D2 selectivity profile that distinguishes it from purely D1-selective tool compounds. In radioligand binding assays, dihydrexidine binds to D2 receptors with a Ki of 4.3 ± 0.7 nM, compared to a Ki of 33.7 ± 4.6 nM at D3 receptors [1]. Functionally, dihydrexidine acts as a partial agonist at D2 receptors and a full agonist at D3 receptors in second messenger assays [2]. This contrasts with the D1 selectivity originally reported in early studies, where dihydrexidine showed an IC50 of 130 nM for D2 receptors versus ~10 nM for D1 (~13-fold selectivity) in rat striatal binding assays [3].

D2 receptor receptor selectivity D2/D3 pharmacology

Clinical Pharmacokinetics and Therapeutic Window: Human Parkinson's Disease Trial Data

In a double-blind, placebo-controlled clinical trial in four patients with Parkinson's disease, dihydrexidine demonstrated a very short plasma half-life of less than 5 minutes following intravenous administration [1]. The only patient to achieve a plasma drug concentration greater than 100 ng/mL experienced a brief but definite motor improvement accompanied by choreic dyskinesias similar to the levodopa response, confirming target engagement and antiparkinsonian efficacy in humans [2]. Dose-limiting adverse effects—including flushing, hypotension, and tachycardia—were observed in all cases, particularly with rapid infusions, indicating a narrow therapeutic window for clinical use [3].

Clinical pharmacokinetics Parkinson's disease human trial

Dihydrexidine Hydrochloride: Optimal Research Application Scenarios Based on Comparative Evidence


Investigating D1-Mediated Motor Function in Severe Parkinsonism Models Where Levodopa Fails

Dihydrexidine is uniquely suited for studying D1 receptor contributions to motor function in advanced parkinsonian states where dopaminergic neurodegeneration is extensive. In MPTP-treated non-human primates with severe parkinsonism, dihydrexidine reduced parkinsonian signs by approximately 75%—a magnitude of improvement that was not achieved with levodopa or the D2/D3 agonist bromocriptine [7]. This evidence positions dihydrexidine as the preferred tool compound for experiments examining D1-mediated motor pathways in disease stages where residual dopamine terminals are insufficient for levodopa bioconversion. The D1-specific nature of this effect was confirmed by the lack of attenuation with the D2 antagonist remoxipride [8].

Isolating Postsynaptic D1 Receptor Mechanisms Without D2 Autoreceptor Confounds in In Vivo Electrophysiology

For researchers requiring clean pharmacological dissection of D1 receptor function in basal ganglia circuitry, dihydrexidine offers functional selectivity that other commonly used full D1 agonists lack. In vivo electrophysiology studies demonstrate that dihydrexidine, unlike SKF 82958, does not inhibit midbrain dopamine neuron firing via D2 autoreceptor activation at doses up to 10.2 mg/kg i.v. [7]. This functional profile allows investigators to attribute observed effects specifically to postsynaptic D1 receptor activation, avoiding the interpretive complications that arise with compounds possessing mixed D1/D2 agonist properties. This makes dihydrexidine the preferred choice for studies of D1 receptor influences on globus pallidus and substantia nigra pars compacta neuronal activity [8].

Acute Cognitive Enhancement Studies Leveraging D1-Mediated Acetylcholine Release

Dihydrexidine has demonstrated robust effects on cholinergic neurotransmission that support its use in cognitive research applications. At moderate doses (3-10 mg/kg), dihydrexidine increases striatal acetylcholine release by approximately 50% and evokes an even more robust increase (+200%) in frontal cortex acetylcholine release—effects that are blocked by the selective D1 antagonist SCH23390 [7]. These neurochemical changes correlate with behavioral improvement in cognitive tasks, as evidenced by significant performance enhancement at 0.3 mg/kg in scopolamine-induced amnestic rats [8]. This D1-mediated cholinergic modulation distinguishes dihydrexidine from compounds lacking full efficacy at D1 receptors and positions it as a valuable tool for investigating D1-dependent cognitive processes.

Acute In Vivo Pharmacological Studies Requiring Full D1 Efficacy with Defined D2/D3 Profile

Dihydrexidine's well-characterized activity profile across D1, D2, and D3 receptors makes it appropriate for studies where both D1 full agonism and understanding of D2/D3 contributions are required. The compound functions as a D1 full agonist (cAMP stimulation equivalent to dopamine), a D2 partial agonist, and a D3 full agonist in vitro, with defined binding affinities (D2 Ki = 4.3 nM; D3 Ki = 33.7 nM) [7]. This comprehensive pharmacological fingerprint enables researchers to interpret complex in vivo outcomes with greater precision than would be possible with compounds lacking such detailed receptor profiling. The discriminative stimulus effects of dihydrexidine in rats are mediated by both D1 and D3 receptors, with D1 antagonist SCH23390 producing 80% attenuation and D3 antagonist U99194 producing 60% attenuation [8], providing a validated behavioral model for studying D1/D3 interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrexidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.